Bis(sulfosuccinimidyl) suberate sodium salt

Catalog No.
S725369
CAS No.
127634-19-9
M.F
C16H18N2Na2O14S2
M. Wt
572.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(sulfosuccinimidyl) suberate sodium salt

CAS Number

127634-19-9

Product Name

Bis(sulfosuccinimidyl) suberate sodium salt

IUPAC Name

disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate

Molecular Formula

C16H18N2Na2O14S2

Molecular Weight

572.4 g/mol

InChI

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2

InChI Key

MGJYOHMBGJPESL-UHFFFAOYSA-L

SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Synonyms

1,1’-[(1,8-Dioxo-1,8-octanediyl)bis(oxy)]bis[2,5-dioxo-3-pyrrolidinesulfonic Acid; Bis(sulfosuccinimidyl) Suberate, Sodium Salt; BS3

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

BS3 Crosslinker

is a homobifunctional, water-soluble, non-cleavable, and membrane impermeable crosslinker . It contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines at pH 7-9 to form stable amide bonds .

    Cross-linking and Targeting of Mouse Erythrocytes

    BS3 Crosslinker can be used for cross-linking and targeting of mouse erythrocytes .

    Cross-linking of Calveolin Proteins

    It can be used for cross-linking of calveolin proteins .

    Cross-linking of Growth Factors to Proteinase Inhibitor

    BS3 Crosslinker can be used for cross-linking of growth factors to proteinase inhibitor .

    Cross-linking of Glass Bead

    It can be used for cross-linking of glass bead .

    Surface Active Agent

    BS3 can be used as a surface active agent .

    Colloid Dispersant

    Its good emulsification and dispersion performance makes BS3 suitable for preparing colloid solutions, used for stabilizing colloid systems .

    Chemical Reaction Catalyst

    BS3 can be used as a catalyst or auxiliary for certain chemical reactions .

Bis(sulfosuccinimidyl) suberate sodium salt, commonly referred to as Bis(sulfosuccinimidyl) suberate, is a water-soluble, homobifunctional cross-linking reagent with the chemical formula C16H18N2Na2O14S2C_{16}H_{18}N_{2}Na_{2}O_{14}S_{2} and a molecular weight of 572.43 g/mol. This compound is characterized by its ability to react with primary amines, forming stable amide bonds, which makes it particularly useful in biochemical applications such as protein cross-linking and conjugation processes. The compound is typically available as a white to light tan solid and is soluble in water, making it ideal for various laboratory applications .

BS3 acts as a cross-linking agent by forming amide bonds with primary amines on biomolecules. The NHS ester groups on BS3 are highly susceptible to nucleophilic attack by amine groups. This reaction results in the formation of a covalent bond between BS3 and the biomolecule. The presence of two NHS ester groups allows BS3 to link two separate biomolecules, effectively creating a conjugate [].

  • Irritant: BS3 may cause skin, eye, and respiratory tract irritation []. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling BS3.
  • Hygroscopic: BS3 absorbs moisture from the air, which can affect its reactivity. Store BS3 in a desiccator to maintain dryness [].

Case Studies

  • BS3 has been used to cross-link antibodies for improved sensitivity in immunoassays [].
  • Researchers have employed BS3 to create protein-polymer conjugates for drug delivery applications [].

The primary reaction mechanism of bis(sulfosuccinimidyl) suberate sodium salt involves the nucleophilic attack of primary amines on the N-hydroxysuccinimide (NHS) ester groups present in the compound. This reaction leads to the formation of stable amide bonds, effectively linking biomolecules together. The general reaction can be represented as follows:

Bis sulfosuccinimidyl suberate sodium salt+RNH2RNHCO(CH2)8CONHR+2Na++2SO32\text{Bis sulfosuccinimidyl suberate sodium salt}+R-NH_2\rightarrow R-NH-CO-(CH_2)_8-CO-NH-R+2Na^++2SO_3^{2-}

This ability to form covalent bonds enables researchers to stabilize protein interactions and study their dynamics under various conditions .

Bis(sulfosuccinimidyl) suberate sodium salt exhibits significant biological activity due to its reactivity with primary amines on proteins and other biomolecules. It is primarily used in:

  • Protein Cross-Linking: Facilitates the formation of stable protein complexes, allowing for the study of protein-protein interactions.
  • Receptor-Ligand Interactions: Enables the identification and characterization of receptor-ligand binding events.
  • Bioconjugation: Used to create conjugates between proteins and other biomolecules, enhancing their functionality in therapeutic and diagnostic applications .

The compound's membrane impermeability ensures that it predominantly interacts with extracellular proteins, making it suitable for various cell-based assays.

The synthesis of bis(sulfosuccinimidyl) suberate sodium salt typically involves the reaction of suberic acid with N-hydroxysuccinimide (NHS) under controlled conditions. The general steps include:

  • Formation of NHS Ester: Suberic acid reacts with NHS to form the NHS ester.
  • Conversion to Sodium Salt: The NHS ester is then converted into its sodium salt form, enhancing its solubility in aqueous solutions.

While specific proprietary methods may vary among manufacturers, this general approach remains consistent across different synthesis protocols .

Bis(sulfosuccinimidyl) suberate sodium salt has a wide range of applications in biochemical research and biotechnology:

  • Cross-Linking Proteins: Used extensively for creating stable complexes between proteins for structural studies.
  • Immunoprecipitation: Facilitates the capture of target proteins from complex mixtures by cross-linking them to beads or other solid supports.
  • Cell Surface Protein Analysis: Helps in identifying and characterizing cell surface proteins by stabilizing their interactions during analysis.
  • Bioconjugation Techniques: Employed in developing targeted drug delivery systems by conjugating drugs to specific biomolecules .

Interaction studies involving bis(sulfosuccinimidyl) suberate sodium salt often focus on understanding protein-protein interactions and receptor-ligand dynamics. By cross-linking proteins that interact transiently or weakly, researchers can stabilize these interactions for further analysis using techniques such as mass spectrometry or Western blotting. This capability is crucial for elucidating complex biological pathways and mechanisms .

Several compounds share similarities with bis(sulfosuccinimidyl) suberate sodium salt, particularly in their use as cross-linkers. Here are some notable examples:

Compound NameStructure TypeUnique Features
Disuccinimidyl suberateHomobifunctionalMore reactive than bis(sulfosuccinimidyl) suberate; used for stronger cross-linking.
GlutaraldehydeHomobifunctionalA small molecule that reacts with amines but is less selective than bis(sulfosuccinimidyl) suberate.
Ethylene glycol dimethacrylateMultifunctionalUsed in polymer chemistry; offers different cross-linking properties due to its structure.
N-HydroxysuccinimideMonofunctionalServes as a building block for more complex cross-linkers; less versatile than bis(sulfosuccinimidyl) suberate.

Bis(sulfosuccinimidyl) suberate sodium salt stands out due to its water solubility, membrane impermeability, and ability to form stable conjugates specifically through amide bond formation with primary amines, making it particularly valuable in biochemical assays where precise control over molecular interactions is required .

Dates

Modify: 2023-09-13

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